molecular formula C26H22ClN3O4 B2454220 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893307-43-2

3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No. B2454220
CAS RN: 893307-43-2
M. Wt: 475.93
InChI Key: RKKJFJYYWYQJTN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives

The compound’s structure suggests potential applications in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. Researchers have explored its use as a key intermediate in constructing indole-based heterocycles, which have diverse biological activities . These derivatives may find applications in drug discovery and medicinal chemistry.

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron atom from an organoboron compound. The compound’s boron moiety could participate in such transformations, leading to the formation of novel indole-containing molecules. Researchers have investigated protodeboronation strategies using various boron reagents, including those related to our compound . These reactions have implications in synthetic chemistry and materials science.

Anticancer Potential

Given its unique structure, the compound might exhibit interesting biological properties. Researchers could explore its potential as an anticancer agent. Computational studies and in vitro assays could shed light on its interactions with cellular targets, including DNA, enzymes, or receptors. Investigating its cytotoxicity and mechanism of action would be crucial .

Materials Science and Organic Electronics

Organic semiconductors play a vital role in electronic devices. The compound’s π-conjugated system and electron-rich character make it a potential candidate for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). Researchers could explore its charge transport properties and stability in thin films .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the 3-chlorophenyl and 3-methoxybenzyl substituents.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with ethyl acetoacetate and sodium ethoxide.", "Step 2: Alkylation of 2,4-dimethoxy-6-methylpyrimidine with methyl iodide to form 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine.", "Step 3: Synthesis of 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with 3-chlorobenzaldehyde in the presence of sodium hydride.", "Step 4: Synthesis of 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 3-methoxybenzylamine with 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine in the presence of acetic anhydride.", "Step 5: Synthesis of 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with phosphorus oxychloride and methanol, followed by treatment with hydrochloric acid, sodium bicarbonate, and sodium chloride." ] }

CAS RN

893307-43-2

Product Name

3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Molecular Formula

C26H22ClN3O4

Molecular Weight

475.93

IUPAC Name

3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3

InChI Key

RKKJFJYYWYQJTN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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